molecular formula C13H16BrNO B14156171 (3-Bromophenyl)(2-methyl-1-piperidinyl)methanone CAS No. 349405-41-0

(3-Bromophenyl)(2-methyl-1-piperidinyl)methanone

Cat. No.: B14156171
CAS No.: 349405-41-0
M. Wt: 282.18 g/mol
InChI Key: YJXGBHLNEOZAFU-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(2-methyl-1-piperidinyl)methanone is a chemical compound with the molecular formula C13H16BrNO It is characterized by the presence of a bromophenyl group and a piperidinyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(2-methyl-1-piperidinyl)methanone typically involves the reaction of 3-bromobenzoyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(2-methyl-1-piperidinyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Bromophenyl)(2-methyl-1-piperidinyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(2-methyl-1-piperidinyl)methanone involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidinyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the piperidinyl group provides a versatile scaffold for further functionalization .

Properties

CAS No.

349405-41-0

Molecular Formula

C13H16BrNO

Molecular Weight

282.18 g/mol

IUPAC Name

(3-bromophenyl)-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C13H16BrNO/c1-10-5-2-3-8-15(10)13(16)11-6-4-7-12(14)9-11/h4,6-7,9-10H,2-3,5,8H2,1H3

InChI Key

YJXGBHLNEOZAFU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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